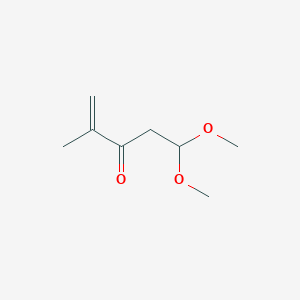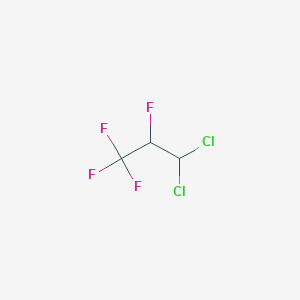
3,3-Dichloro-1,1,1,2-tetrafluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dichloro-1,1,1,2-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₂Cl₂F₄. It is a derivative of propane, where hydrogen atoms are replaced by chlorine and fluorine atoms. This compound is known for its stability and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-1,1,1,2-tetrafluoropropane typically involves the halogenation of propane derivatives. One common method includes the reaction of 1,1,1,2-tetrafluoropropane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron chloride, at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through a continuous process. This involves the use of large-scale reactors where the reactants are fed continuously, and the product is collected and purified through distillation. The process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dichloro-1,1,1,2-tetrafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in an alcoholic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as fluorinated or brominated derivatives.
Elimination: Formation of tetrafluoropropene or other alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Dichloro-1,1,1,2-tetrafluoropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in studies involving halogenated hydrocarbons and their biological effects.
Medicine: Investigated for its potential use in pharmaceuticals and as an intermediate in the synthesis of medicinal compounds.
Industry: Utilized in the production of refrigerants, propellants, and as a cleaning agent in the electronics industry.
Wirkmechanismus
The mechanism of action of 3,3-Dichloro-1,1,1,2-tetrafluoropropane involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate for nucleophilic substitution or elimination, where the halogen atoms are replaced or removed. The pathways involved include the formation of carbocations or carbanions, which then undergo further transformations to yield the final products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dichloro-1,1,1,3-tetrafluoropropane
- 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane
- 1,3-Dichloro-1,1,2,2,3-pentafluoropropane
Uniqueness
3,3-Dichloro-1,1,1,2-tetrafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and stability, making it suitable for specific industrial and research applications.
Eigenschaften
CAS-Nummer |
53063-54-0 |
|---|---|
Molekularformel |
C3H2Cl2F4 |
Molekulargewicht |
184.94 g/mol |
IUPAC-Name |
3,3-dichloro-1,1,1,2-tetrafluoropropane |
InChI |
InChI=1S/C3H2Cl2F4/c4-2(5)1(6)3(7,8)9/h1-2H |
InChI-Schlüssel |
XVWSOHXEPYFHEP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Cl)Cl)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate](/img/structure/B14656277.png)
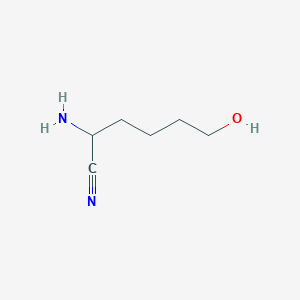
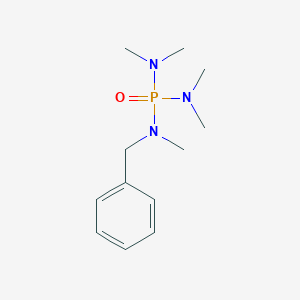
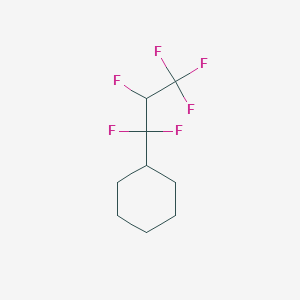
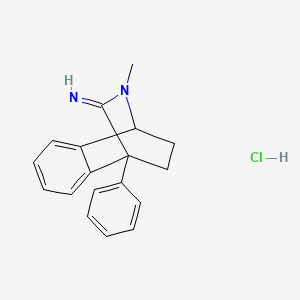
![6-[4,6-Bis(dimethylamino)-1,3,5-triazin-2(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656299.png)


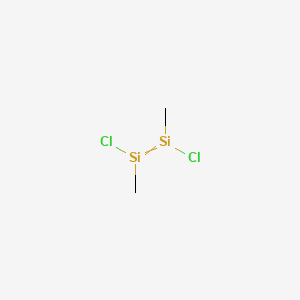
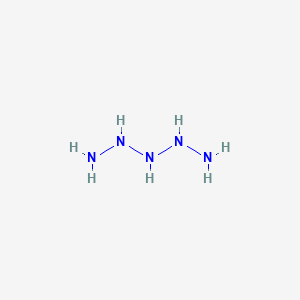
![3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14656330.png)
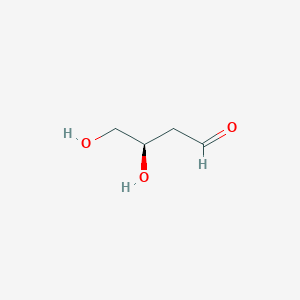
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene]](/img/structure/B14656339.png)
